2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a 4-chlorobenzenesulfonyl substituent at the 5-position of the pyrimidinone ring and a 2,4-difluorophenyl group attached via the acetamide moiety.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRFLNDIQNULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Sulfonylation: The pyrimidine derivative is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The sulfonylated pyrimidine is reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with 2,4-difluoroaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and pyrimidinyl groups could play a crucial role in binding to the active site of the target protein, while the acetamide group might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
a) 5-(4-Chlorobenzenesulfonyl) vs. 5-(4-Methylphenylsulfonyl)
The target compound’s 4-chlorobenzenesulfonyl group (Cl-substituted) contrasts with the 4-methylphenylsulfonyl group in N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide (). However, the methyl group may improve lipophilicity (higher logP), favoring membrane permeability .
b) 5-(4-Ethylphenylsulfonyl) in N-(2,4-Dimethoxyphenyl)-2-({5-[(4-Ethylphenyl)Sulfonyl]-6-Oxo-1,6-Dihydro-2-Pyrimidinyl}Sulfanyl)Acetamide ()
The ethyl group introduces greater hydrophobicity than chlorine or methyl substituents, which could prolong metabolic half-life but reduce aqueous solubility. This analog’s 2,4-dimethoxyphenyl acetamide moiety further distinguishes it from the target compound’s 2,4-difluorophenyl group, altering electronic and steric profiles .
Arylacetamide Modifications
a) N-(2,4-Difluorophenyl) vs. N-(4-Fluorophenyl)
The target compound’s 2,4-difluorophenyl group (, 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-fluorophenyl)acetamide) provides dual fluorine substitution, increasing electronegativity and resistance to oxidative metabolism compared to the mono-fluorinated analog. This may enhance target affinity but reduce solubility due to higher halogen content .
b) N-(2-Chlorophenyl) in
Physicochemical and Pharmacological Data Comparison
Notes:
- logP values estimated using fragment-based methods (e.g., Wildman-Crippen).
- The target compound’s dual fluorine substitution balances electronegativity and lipophilicity, positioning it as a candidate for targets requiring precise electronic interactions.
Research Implications and Limitations
While structural analogs from , and 5 provide insight into substituent effects, direct pharmacological data (e.g., IC50, bioavailability) for these compounds remain unreported in the provided evidence. Further studies are needed to validate hypotheses regarding metabolic stability and target engagement.
Biological Activity
The compound 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyrimidine core substituted with a sulfonyl group and difluorophenyl moiety. The molecular formula is , and its molecular weight is approximately 421.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.89 g/mol |
| CAS Number | 899357-60-9 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzyme pathways that are crucial in various disease processes, particularly in cancer and inflammatory conditions. The mechanism likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis or protein kinases, leading to reduced cell proliferation.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
-
In vitro Studies : Cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown significant reduction in viability upon treatment with varying concentrations of the compound.
- IC50 Values : The IC50 for MCF-7 cells was reported at approximately 15 µM, indicating potent cytotoxicity.
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory properties of the compound:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in treated macrophage cultures.
- Animal Models : In vivo studies using murine models of inflammation indicated a decrease in paw edema following administration of the compound.
Case Study 1: MCF-7 Cell Line
A study published in a peer-reviewed journal investigated the effects of the compound on MCF-7 breast cancer cells. The researchers found that treatment resulted in:
- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.
Case Study 2: In Vivo Anti-inflammatory Study
In a controlled experiment involving mice with induced paw inflammation:
- Dosage : Mice were treated with doses ranging from 10 to 50 mg/kg.
- Results : A dose-dependent reduction in paw swelling was observed, correlating with decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
